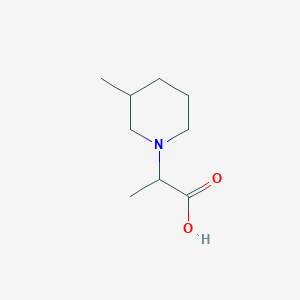

2-(3-Methylpiperidin-1-yl)propanoic acid

Description

Significance of Piperidine-Containing Carboxylic Acids in Medicinal Chemistry

The piperidine (B6355638) ring is a fundamental heterocyclic scaffold frequently incorporated into the design of pharmaceutical agents. mdpi.comijpsr.com Its saturated, six-membered ring structure allows for a three-dimensional arrangement of substituents that can facilitate precise interactions with biological targets. When combined with a carboxylic acid functional group, the resulting piperidine-carboxylic acid framework offers a versatile platform for developing novel therapeutics. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a handle for further chemical modifications, while the piperidine nitrogen can be protonated at physiological pH, influencing the compound's solubility and pharmacokinetic profile. nbinno.com This combination of features is exploited in a wide range of biologically active molecules, including analgesics, anticancer agents, and antipsychotics. mdpi.com For instance, N-BOC-piperidine-4-carboxylic acid is a widely used building block in pharmaceutical research, highlighting the importance of this structural class. nbinno.comnbinno.com

Overview of Propanoic Acid Derivatives in Bioactive Compound Discovery

Propanoic acid and its derivatives are another cornerstone of medicinal chemistry. humanjournals.com The arylpropionic acids, a well-known subclass, include many non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen (B1674241) and ketoprofen. orientjchem.orgresearchgate.net These compounds demonstrate a broad spectrum of biological activities, including analgesic, anti-inflammatory, antibacterial, and anticancer properties. humanjournals.comresearchgate.net The propanoic acid moiety itself is a short-chain fatty acid that can engage in various biological pathways. drugbank.com Its derivatives are explored for a multitude of therapeutic applications, from treating metabolic disorders to developing new anticancer agents. mdpi.com The versatility of the propanoic acid scaffold allows for the introduction of various substituents, leading to a diverse array of chemical entities with distinct pharmacological profiles. humanjournals.commdpi.com

Research Scope and Strategic Objectives for 2-(3-Methylpiperidin-1-yl)propanoic Acid

The strategic objectives for the investigation of this compound would logically begin with the development of a robust and efficient synthetic route. Given the structural components, this would likely involve the alkylation of 3-methylpiperidine (B147322) with a 2-halopropanoic acid derivative. Following a successful synthesis, a primary objective would be the full characterization of the compound, including its stereoisomers. Subsequent research would focus on a broad-based biological screening to identify any potential therapeutic areas of interest. This could include assays for anti-inflammatory, analgesic, anticancer, and antimicrobial activities, leveraging the known bioactivities of its parent structural classes. Further studies could then explore the structure-activity relationship by synthesizing and testing related analogues.

Available Chemical Data for this compound and Related Compounds

| Property | Value | Source |

| IUPAC Name | This compound | chemicalbook.com |

| Synonyms | 2-(3-methyl-1-piperidyl)propionic acid, 2-(3-methyl-1-piperidinyl)propanoic acid | chemicalbook.com |

| CAS Number | 24007-12-3 (for hydrochloride salt) | bldpharm.com |

| Molecular Formula | C10H19NO2 | nih.gov |

| Molecular Weight | 185.26 g/mol | nih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-methylpiperidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-7-4-3-5-10(6-7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLJCNPUUQIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610167 | |

| Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915920-25-1 | |

| Record name | 2-(3-Methylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Methylpiperidin 1 Yl Propanoic Acid

Established Synthetic Pathways to 2-(3-Methylpiperidin-1-yl)propanoic Acid

The construction of this compound can be achieved through several established synthetic routes, primarily involving the formation of the C-N bond between the 3-methylpiperidine (B147322) nucleus and the propanoic acid moiety.

One of the most direct and conventional methods is the nucleophilic substitution reaction . This pathway involves the N-alkylation of 3-methylpiperidine with an ester of a 2-halopropanoic acid, such as ethyl 2-bromopropanoate. As a secondary amine, 3-methylpiperidine acts as a nucleophile, displacing the halide on the α-carbon of the ester. This reaction typically proceeds via an Sₙ2 mechanism. jove.comjove.com The subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the final carboxylic acid product.

Another widely used and reliable strategy is reductive amination . harvard.edu This method involves the condensation of 3-methylpiperidine with a keto-ester, such as ethyl pyruvate (B1213749), to form an intermediate iminium ion. This transient species is then reduced in situ to form the target compound's ester precursor. Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective for this transformation as they are mild and selective for the iminium ion over the ketone, often providing high yields and tolerating a wide range of functional groups. harvard.edu Other reducing agents, including sodium cyanoborohydride (NaCNBH₃) or catalytic hydrogenation, can also be employed. harvard.edursc.org

Development of Novel and Efficient Synthetic Routes for this compound

Research into C-N bond formation has led to the development of more advanced and efficient synthetic protocols that can be applied to the synthesis of this compound. These novel routes often aim to improve selectivity, yield, and reaction conditions.

One innovative approach involves a self-limiting alkylation strategy using N-aminopyridinium salts. nih.govacs.org This method is designed to overcome the common problem of overalkylation in amine synthesis. By converting the amine into a less reactive form after the initial alkylation, it ensures mono-alkylation. acs.org This concept could be adapted to provide a highly selective synthesis of the target molecule or its derivatives.

A further efficient method is the reductive N-alkylation using nitriles under catalytic hydrogenation conditions. rsc.org In this domino reaction, a nitrile can serve as the alkylating agent for an amine. For secondary amines like 3-methylpiperidine, this process can effectively lead to the formation of the tertiary amine product. rsc.org This approach is attractive due to its atom economy and the stability of nitriles as starting materials.

Stereoselective Synthesis of this compound Enantiomers

The structure of this compound contains two chiral centers: one at the C3 position of the piperidine (B6355638) ring and the other at the C2 position of the propanoic acid chain. This gives rise to four possible stereoisomers. The control of stereochemistry is therefore a critical aspect of its synthesis.

A primary strategy for achieving stereoselectivity is the use of enantiopure starting materials from the chiral pool. For instance, the synthesis can begin with commercially available (R)- or (S)-3-methylpiperidine. sigmaaldrich.com The synthesis of enantiomerically pure substituted piperidines can be achieved through methods such as the catalytic hydrogenation of substituted pyridines to yield cis-isomers, followed by base-mediated epimerization to access the corresponding trans-isomers. rsc.orgwhiterose.ac.uk Reacting an enantiopure 3-methylpiperidine with an enantiopure α-halo propanoate (e.g., (R)- or (S)-ethyl 2-bromopropanoate) in a double asymmetric synthesis allows for the preparation of specific diastereomers.

Another powerful technique involves the use of chiral auxiliaries . An auxiliary, such as D-phenylglycinol, can be attached to a piperidin-2-one precursor. researchgate.net The steric and electronic properties of the auxiliary then direct the diastereoselective alkylation at the C3 position. researchgate.net This chelation-controlled process can lead to a high diastereomeric excess, and the auxiliary can be subsequently cleaved to yield the enantiopure 3-methylated piperidine precursor.

Mechanistic Studies of Key Reaction Steps in this compound Synthesis

Understanding the mechanisms of the key reaction steps is fundamental to optimizing the synthesis of this compound.

The N-alkylation of 3-methylpiperidine with an α-halo acid proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. jove.comjove.com In this mechanism, the lone pair of the nitrogen atom attacks the α-carbon, displacing the halide in a single concerted step. The reaction with α-halo acids works well with basic nucleophiles because the acidic proton is first abstracted, forming a carboxylate anion which then participates in the substitution. jove.com An Sₙ1 pathway is highly unfavorable for α-halocarbonyl compounds because it would form a less stable carbocation at the α-position, which is destabilized by the adjacent electron-withdrawing carbonyl group. jove.comyoutube.com

The reductive amination pathway involves two main stages. harvard.edu First, the secondary amine (3-methylpiperidine) reacts with the carbonyl group of the pyruvate ester to form a tetrahedral intermediate. This intermediate then dehydrates to generate a positively charged iminium ion. In the second stage, a hydride reducing agent, such as NaBH(OAc)₃, delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the final C-N bond and yielding the tertiary amine product. harvard.edu

Optimization of Reaction Conditions for Yield and Purity of this compound

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing side reactions and simplifying purification. For the N-alkylation of 3-methylpiperidine with ethyl 2-bromopropanoate, a systematic study of parameters such as the base, solvent, and temperature is crucial. The choice of base is critical for deprotonating the piperidinium (B107235) salt formed after alkylation and for neutralizing the HBr byproduct. Inorganic bases like potassium carbonate (K₂CO₃) or stronger cesium carbonate (Cs₂CO₃) are often screened to find the optimal balance between reactivity and prevention of side reactions. researchgate.net The solvent can influence reaction rates and selectivity; polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are common choices.

Below is an illustrative data table for the optimization of such a reaction.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ (1.5) | Acetonitrile | 25 | 45 |

| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 75 |

| 3 | Cs₂CO₃ (1.5) | Acetonitrile | 80 | 88 |

| 4 | K₂CO₃ (1.5) | DMF | 80 | 81 |

| 5 | Cs₂CO₃ (1.5) | DMF | 80 | 92 |

| 6 | Et₃N (2.0) | Acetonitrile | 80 | 65 |

This table is for illustrative purposes only and represents a typical optimization workflow based on general principles of N-alkylation reactions. researchgate.net

Derivatization Strategies of this compound for Analog Discovery

The carboxylic acid functional group in this compound serves as a versatile handle for further chemical modifications, enabling the creation of a library of analogs for various research applications. colostate.eduthermofisher.com

Amide Formation: The most common derivatization is the formation of amides. This is typically achieved by coupling the carboxylic acid with a primary or secondary amine using a peptide coupling agent. Standard reagents for this transformation include dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. thermofisher.com

Esterification: The carboxylic acid can be converted into a variety of esters. Fischer esterification, involving heating the acid in an alcohol with a catalytic amount of strong acid, is a classic method. psu.edu Alternatively, for more sensitive substrates, the acid can be alkylated with an alkyl halide in the presence of a base.

Reduction and Other Transformations: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(3-methylpiperidin-1-yl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Furthermore, the acid can be converted to an acyl hydrazide by reacting its ester form with hydrazine (B178648) hydrate. acs.org These hydrazides are stable intermediates that can be used to synthesize other heterocyclic structures. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 3 Methylpiperidin 1 Yl Propanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and stereochemistry of organic molecules. For 2-(3-Methylpiperidin-1-yl)propanoic acid, both ¹H and ¹³C NMR spectroscopy would provide critical information.

In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals would confirm the presence of the various proton environments within the molecule. For instance, the protons of the piperidine (B6355638) ring would appear as a complex set of multiplets, with their chemical shifts influenced by the position of the methyl group and the propanoic acid substituent. The methine proton on the propanoic acid chain (α to the carboxyl group) would likely present as a quartet, split by the adjacent methyl group protons, which in turn would appear as a doublet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is predictive and serves as an example. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | 10-12 (broad s) | ~175 |

| CH (propanoic acid) | ~2.5-3.0 (q) | ~55-60 |

| CH₃ (propanoic acid) | ~1.1-1.3 (d) | ~15-20 |

| CH (piperidine, C3) | ~1.5-1.9 (m) | ~30-35 |

| CH₃ (piperidine) | ~0.8-1.0 (d) | ~18-22 |

| Piperidine Ring Protons | ~1.2-3.2 (m) | ~24-55 |

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight, which allows for the confirmation of its elemental formula (C₉H₁₇NO₂).

Electron ionization (EI) or electrospray ionization (ESI) would be common methods to ionize the molecule. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺. The fragmentation pattern observed in the MS/MS spectrum would provide valuable structural information. Common fragmentation pathways would likely involve the loss of the carboxyl group (a loss of 45 Da), cleavage of the piperidine ring, and loss of the methyl group. Analysis of these fragments helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: Expected Key Mass Spectrometry Fragments for this compound (Note: This data is illustrative of expected fragmentation patterns.)

| m/z Value | Possible Fragment Ion | Interpretation |

| 171.1259 | [C₉H₁₇NO₂]⁺ | Molecular Ion (M⁺) |

| 126.1126 | [C₈H₁₆N]⁺ | Loss of COOH |

| 98.1099 | [C₆H₁₂N]⁺ | Cleavage of the propanoic acid side chain |

| 84.0813 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

In the FT-IR spectrum of this compound, a broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. A sharp and intense peak around 1700-1725 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups would be observed in the 2800-3000 cm⁻¹ region. The C-N stretching of the tertiary amine would appear in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information. While the O-H and C=O stretches are also visible, Raman is often more sensitive to the non-polar C-C and C-H bonds of the carbon skeleton, providing a more detailed fingerprint of the molecule's framework.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are typical frequency ranges for the expected functional groups.)

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (weak) | Stretching |

| C=O (Carboxylic Acid) | 1700-1725 (strong) | 1700-1725 (moderate) | Stretching |

| C-H (Aliphatic) | 2850-2960 (strong) | 2850-2960 (strong) | Stretching |

| C-N (Tertiary Amine) | 1000-1250 (moderate) | 1000-1250 (weak) | Stretching |

| C-C | Fingerprint Region | ~800-1200 (moderate) | Stretching |

X-ray Crystallography for Solid-State Structural Determination

For compounds that can be crystallized, single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. This technique would unambiguously determine the three-dimensional arrangement of atoms in this compound, revealing the conformation of the piperidine ring (e.g., chair conformation) and the relative stereochemistry of the methyl group on the piperidine ring and the chiral center in the propanoic acid side chain. The crystal packing, including intermolecular interactions like hydrogen bonding involving the carboxylic acid group, would also be elucidated.

Chiroptical Spectroscopy for Absolute Configuration Assignment of this compound

Given the presence of at least two chiral centers, this compound can exist as multiple stereoisomers (diastereomers and enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of these stereoisomers in solution.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, primarily in the UV-Vis region where electronic transitions occur. The resulting CD spectrum is a unique fingerprint for a specific enantiomer.

VCD, the infrared counterpart to CD, measures the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information about the entire molecule. By comparing the experimental VCD spectrum with quantum chemical predictions for the different possible stereoisomers, the absolute configuration can be confidently assigned. A study on related chiral α-aryloxypropanoic acids demonstrated the successful application of VCD in assigning the absolute configuration by comparing experimental spectra of their methyl esters with theoretical predictions. nih.gov

Computational Chemistry and Molecular Modeling Studies of 2 3 Methylpiperidin 1 Yl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical approaches such as PM3, AM1, and RM1 are employed to study the electronic structure, stability, and reactivity of piperidine (B6355638) derivatives. ekb.egchemjournal.kz For 2-(3-methylpiperidin-1-yl)propanoic acid, these calculations can predict key electronic parameters.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of chemical stability and reactivity. ekb.eg A larger gap suggests higher stability and lower reactivity. For instance, studies on other piperidine derivatives have shown that the HOMO-LUMO gap can be used to classify compounds as nucleophiles or electrophiles. ekb.eg

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electrophilic and nucleophilic sites within the molecule. This is valuable for predicting how the molecule might interact with biological targets. In the case of this compound, the carboxylic acid group would be expected to be a primary site for nucleophilic interactions. chemjournal.kz

Table 1: Predicted Electronic Properties of a Model Piperidine Derivative

| Parameter | Description | Predicted Value (Illustrative) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -8.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | 1.2 eV |

| HOMO-LUMO Gap | Indicator of chemical stability and reactivity | 9.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: The values in this table are illustrative and based on general findings for piperidine derivatives. Specific calculations for this compound would be required for precise data.

Conformational Analysis and Energy Landscape Exploration of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and to understand the energy barriers between them. The piperidine ring in this compound, similar to cyclohexane, preferentially adopts a chair conformation. wikipedia.org However, the presence of substituents on the ring and the nitrogen atom introduces complexity.

For N-substituted piperidines, two main chair conformations are possible, with the substituent on the nitrogen being either axial or equatorial. researchgate.netrsc.org The relative stability of these conformers is influenced by steric and electronic effects. The methyl group at the 3-position of the piperidine ring can also exist in either an axial or equatorial position, further increasing the number of possible low-energy conformers. Computational studies on substituted piperidines have shown that the equatorial conformation is generally more stable. wikipedia.org However, in polar solvents, the axial conformer can sometimes be favored. wikipedia.org

The exploration of the potential energy surface (PES) can reveal the various chair, boat, and twist-boat conformations. rsc.org For N-acylpiperidines, it has been observed that while the chair conformation is generally lower in energy, twist-boat conformations can be stabilized through interactions with a protein binding site. acs.org A thorough conformational analysis of this compound would involve systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to build a detailed energy landscape.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide information on static structures, molecular dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time. MD simulations can be used to study the conformational flexibility of this compound in a solvent environment, mimicking physiological conditions. researchgate.net

In an MD simulation, the trajectory of the molecule is calculated over time by solving Newton's equations of motion. This allows for the observation of conformational changes, such as ring puckering and the rotation of side chains. Key parameters that can be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, and the solvent accessible surface area (SASA) to understand how the molecule is exposed to the solvent. researchgate.net

MD simulations are also invaluable for studying the interactions between the solute and solvent molecules. For this compound, simulations in a water box would reveal the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules, providing insights into its solubility and solvation properties. acs.org

Ligand-Protein Docking for Predicting Molecular Target Interactions

To understand the potential biological role of this compound, it is crucial to identify its potential protein targets. Ligand-protein docking is a computational technique used to predict the preferred binding mode of a ligand to a protein of known three-dimensional structure. tandfonline.comnih.gov

The process involves generating a multitude of possible binding poses of the ligand within the protein's active site and then using a scoring function to rank these poses based on their predicted binding affinity. researchgate.net Docking studies on other piperidine derivatives have been successfully used to predict their binding to various receptors, such as the anaplastic lymphoma kinase (ALK), dopamine (B1211576) receptors, and sigma receptors. tandfonline.comresearchgate.netnih.gov

For this compound, a virtual screening campaign could be performed where the molecule is docked against a library of protein structures to identify potential targets. Once a potential target is identified, detailed docking studies can reveal the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, the protonated piperidine nitrogen is often involved in a crucial salt bridge interaction with an acidic residue like aspartate in the binding site. nih.gov

Table 2: Illustrative Docking Scores of Piperidine Derivatives against a Hypothetical Protein Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Derivative A | -8.5 | ASP120, PHE250, TYR300 |

| Derivative B | -7.9 | ASP120, LEU245, TRP302 |

| Derivative C | -9.1 | ASP120, PHE250, HIS298 |

Note: These are hypothetical docking results to illustrate the type of data obtained from such studies.

Quantitative Structure-Activity Relationship (QSAR) Model Development for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. researchgate.netnih.gov The development of a QSAR model for derivatives of this compound could be a valuable tool for designing new analogues with improved activity.

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. These descriptors can be constitutional, topological, geometric, or electronic in nature. researchgate.net Once a diverse set of descriptors is calculated, a mathematical model is built using techniques like multiple linear regression (MLR) or machine learning algorithms to find a correlation between a subset of these descriptors and the observed biological activity. researchgate.netzsmu.edu.ua

For example, a QSAR study on piperidine derivatives for toxicity against Aedes aegypti found that topological descriptors were predictive of activity. nih.gov Another study on aryl propanoic acid derivatives, a class of non-steroidal anti-inflammatory drugs (NSAIDs), highlighted the importance of physicochemical properties in their pharmacological action. jocpr.comhumanjournals.com A robust QSAR model for derivatives of this compound would allow for the prediction of the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Virtual Screening Methodologies for Identification of Bioactive Analogues

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. sciengpub.ir This approach can be used to discover novel bioactive analogues of this compound.

There are two main types of virtual screening: structure-based and ligand-based. Structure-based virtual screening (SBVS) relies on the three-dimensional structure of the target protein. nih.gov A library of compounds is docked into the active site of the protein, and the compounds are ranked based on their docking scores.

Ligand-based virtual screening (LBVS) is used when the structure of the target protein is unknown. This method relies on the principle that structurally similar molecules are likely to have similar biological activities. A known active ligand, such as a derivative of this compound, is used as a template to search a database for compounds with similar shapes or pharmacophoric features. Both approaches can significantly accelerate the initial stages of drug discovery by reducing the number of compounds that need to be synthesized and tested experimentally. sciengpub.ir

Biological Activity and Pharmacological Profiling of 2 3 Methylpiperidin 1 Yl Propanoic Acid

In Vitro Assessment of Pharmacological Activities

There is currently no available scientific literature detailing the in vitro assessment of pharmacological activities for 2-(3-Methylpiperidin-1-yl)propanoic acid. While general methodologies exist for screening novel chemical entities against various biological targets, the results of any such tests on this specific compound have not been published.

Enzyme Inhibition and Activation Studies Related to this compound

No studies have been published that investigate the potential for this compound to act as an inhibitor or activator of any specific enzymes. Research on other propanoic acid derivatives has shown varied enzyme inhibition profiles, such as targeting cyclooxygenases (COX-1, COX-2) or fatty acid biosynthesis enzymes, but these findings cannot be extrapolated to the title compound without direct experimental evidence. mdpi.commdpi.com

Receptor Binding Affinity and Selectivity Profiling of the Compound

Information regarding the receptor binding affinity and selectivity of this compound is not available in the public domain. Comprehensive screening programs are typically required to determine if a compound interacts with specific receptors, and such data for this molecule has not been reported.

Ion Channel Modulatory Effects of this compound

There are no published research findings on the effects of this compound on ion channels. The modulatory potential of a compound on various ion channels, such as sodium, potassium, or calcium channels, requires specific electrophysiological studies, which have not been conducted or reported for this compound. nih.govnih.gov

Antimicrobial and Antifungal Activity Evaluation

No data is available from studies evaluating the antimicrobial or antifungal properties of this compound. While other novel propanoic acid derivatives have been synthesized and tested for such activities against various strains of bacteria and fungi, this specific compound has not been included in published screenings. mdpi.commdpi.commdpi.com

Investigation of Anti-inflammatory Mechanisms Associated with the Compound

The potential anti-inflammatory mechanisms of this compound have not been investigated in any published study. Research into other propanoic acid derivatives has sometimes revealed anti-inflammatory effects, often linked to the inhibition of enzymes like cyclooxygenases, but no such characterization exists for this particular molecule. mdpi.comnih.govresearchgate.net

Assessment of Analgesic Potential of this compound

There is no scientific literature assessing the analgesic potential of this compound. Experimental models of pain are used to determine if a compound has analgesic properties, but this compound has not been the subject of such published research. researchgate.netnih.govnih.govimpactfactor.org

Due to the absence of specific research data for this compound in the provided search results, no data tables can be generated. The information presented reflects the current void in the scientific literature concerning the specific pharmacological activities outlined.

A comprehensive review of scientific literature and chemical databases reveals a lack of specific public data on the biological activity and pharmacological profiling of the chemical compound This compound , particularly concerning its effects in cell-based assays.

Consequently, it is not possible to provide an article with detailed research findings and data tables on its characterization in cell-based assays as requested. The scientific community has not, to date, published any findings that would allow for a thorough and accurate discussion of this compound's cellular effects. There are no available data to populate tables or to describe its specific interactions in a cellular context.

Therefore, the requested article on the "" focusing on "Cell-Based Assays for Characterizing Cellular Responses" cannot be generated due to the absence of the necessary scientific information.

Structure Activity Relationship Sar and Mechanistic Insights of 2 3 Methylpiperidin 1 Yl Propanoic Acid

Systematic SAR Studies of 2-(3-Methylpiperidin-1-yl)propanoic Acid Analogues

Systematic SAR studies involve the synthesis and biological evaluation of a series of compounds that are structurally related to a lead compound. For this compound, this would involve modifications at several key positions: the piperidine (B6355638) ring, the propanoic acid side chain, and the methyl group on the piperidine ring.

Piperidine Ring Modifications: The piperidine ring is a common scaffold in many biologically active compounds. Its conformation and substitution pattern can significantly impact activity. In related N-arylpiperazine compounds, modifications to the heterocyclic ring have been shown to influence antimicrobial activity. pharmacophorejournal.com For instance, the introduction of different substituents on the piperidine or piperazine (B1678402) ring can alter the lipophilicity and electronic properties of the molecule, thereby affecting its interaction with biological targets.

Propanoic Acid Side Chain Modifications: The propanoic acid moiety is a critical feature, likely involved in hydrogen bonding or ionic interactions with a biological target. Studies on other propanoic acid derivatives have shown that the length and branching of the alkyl chain, as well as the presence of the carboxylic acid group, are crucial for activity. For example, in a series of 1,2,4-triazole (B32235) derivatives, the presence of a propionic acid group was found to reduce antibacterial activity compared to a methacrylic acid moiety, suggesting that the saturation and conformation of this side chain are important determinants of biological effect. mdpi.com

The following table summarizes hypothetical modifications and their potential impact on activity based on general principles of medicinal chemistry and findings from related compound series.

| Modification Site | Analogue Structure | Anticipated Effect on Activity | Rationale |

| Piperidine Ring | Replacement with other heterocycles (e.g., pyrrolidine, morpholine) | May alter potency and selectivity | Ring size and heteroatom composition affect conformation and binding interactions. |

| Propanoic Acid Chain | Esterification or amidation of the carboxylic acid | Likely to decrease or abolish activity | The acidic proton is often a key pharmacophoric feature for target interaction. |

| Propanoic Acid Chain | Altering the chain length (e.g., acetic or butanoic acid) | Could modulate potency | Optimal chain length is required for proper positioning in the binding pocket. |

| Methyl Group | Shifting the methyl group to other positions (e.g., 2- or 4-position) | Expected to significantly change activity and selectivity | The position of the substituent affects the steric and electronic profile of the molecule. |

| Methyl Group | Replacement with other alkyl groups (e.g., ethyl, propyl) | May lead to a decrease in activity | Steric hindrance could prevent optimal binding. |

Identification of Key Pharmacophoric Features for Biological Activity

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For this compound, the key pharmacophoric features can be inferred from its structure and comparison with other active molecules.

Based on the general structure, the following pharmacophoric features are likely to be important:

A basic nitrogen atom: The tertiary amine in the piperidine ring is expected to be protonated at physiological pH, forming a cationic center that can engage in ionic interactions or hydrogen bonds with the target.

A hydrogen bond acceptor/donor group: The carboxylic acid moiety is a classic hydrogen bond donor and acceptor, which is a common feature in many drugs for anchoring to the target protein.

A hydrophobic region: The piperidine ring and its methyl substituent provide a hydrophobic scaffold that can interact with nonpolar pockets in the binding site.

Pharmacophore modeling of other compound classes, such as furanone derivatives with anti-inflammatory activity, has identified features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings as crucial for activity. pharmacophorejournal.com Similarly, for this compound, a combination of these features would define its pharmacophore.

The table below outlines the likely key pharmacophoric features of this compound.

| Pharmacophoric Feature | Structural Moiety | Potential Interaction with Target |

| Cationic Center | Protonated Piperidine Nitrogen | Ionic interaction, Hydrogen bond |

| Hydrogen Bond Acceptor | Carboxyl Oxygen | Hydrogen bond |

| Hydrogen Bond Donor | Carboxyl Hydroxyl Group | Hydrogen bond |

| Hydrophobic Region | Piperidine Ring and Methyl Group | Van der Waals forces, Hydrophobic interactions |

Elucidation of Molecular Mechanisms of Action for the Compound and its Derivatives

The molecular mechanism of action describes the specific biochemical interaction through which a drug substance produces its pharmacological effect. Without specific biological data for this compound, its mechanism of action remains speculative. However, by examining the mechanisms of structurally related compounds, we can propose potential pathways.

For example, many piperidine-containing compounds act as antagonists or modulators of receptors or enzymes in the central nervous system. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov These compounds are thought to exert their effect by binding to the NLRP3 protein and inhibiting its ATPase activity. nih.gov

Another possibility is the inhibition of transporters. The stereoselective uptake of some drugs is mediated by transport systems, and it's plausible that piperidine derivatives could interfere with these processes. researchgate.net

Stereochemical Effects on the Biological Activity of this compound

Stereochemistry plays a crucial role in the biological activity of chiral drugs. nih.gov this compound has two chiral centers: the carbon bearing the propanoic acid group and the carbon with the methyl group on the piperidine ring. This gives rise to four possible stereoisomers.

It is highly probable that these stereoisomers will exhibit different biological activities. The spatial arrangement of the methyl group and the propanoic acid side chain will dictate how the molecule fits into a chiral binding site on a biological target.

In a study on piperidin-4-one derivatives, the stereochemistry was shown to have a significant effect on their antibacterial, antifungal, and anthelmintic activities. pharmacophorejournal.com Similarly, for the leukotriene D4 receptor antagonist MK-571, the two enantiomers, while both active, showed slight differences in their intrinsic activity at the receptor. nih.gov

The table below illustrates the potential differences in activity among the stereoisomers of this compound.

| Stereoisomer | Relative Orientation of Substituents | Hypothesized Biological Activity | Rationale |

| (2R, 3'R) | Trans | Potentially the most active isomer | Optimal fit into the chiral binding pocket of the target. |

| (2S, 3'S) | Trans | May have lower or different activity | Enantiomer of the (R,R) isomer, likely different binding affinity. |

| (2R, 3'S) | Cis | May have lower activity | Steric clashes in the binding site due to the relative orientation of substituents. |

| (2S, 3'R) | Cis | May have lower activity | Steric clashes in the binding site due to the relative orientation of substituents. |

Rational Design Principles Derived from SAR Findings

Based on the SAR of related compounds, several rational design principles can be proposed for the development of analogues of this compound with improved activity and selectivity.

Preservation of Key Pharmacophoric Features: The basic nitrogen of the piperidine ring and the carboxylic acid of the propanoic acid chain should be maintained, as they are likely critical for target binding.

Optimization of the Piperidine Ring Substitution: The position and nature of substituents on the piperidine ring can be varied to enhance potency and selectivity. Exploring different alkyl groups at the 3-position or introducing substituents at other positions could lead to improved compounds.

Conformational Rigidity: Introducing conformational constraints, for example, by creating bicyclic structures, could lock the molecule in its bioactive conformation, potentially increasing potency and reducing off-target effects.

Stereochemical Control: The synthesis of stereochemically pure isomers is essential to identify the most active and selective stereoisomer and to minimize potential side effects from less active or inactive isomers.

These design principles provide a roadmap for future medicinal chemistry efforts to optimize the biological activity of this class of compounds.

Advanced Analytical Methodologies for Research and Development of 2 3 Methylpiperidin 1 Yl Propanoic Acid

Development and Validation of Chromatographic Methods (HPLC, GC) for Purity and Identity

Chromatographic techniques are indispensable for assessing the purity and confirming the identity of 2-(3-Methylpiperidin-1-yl)propanoic acid. High-Performance Liquid Chromatography (HPLC) is the principal method due to the compound's polarity, low volatility, and carboxylic acid functional group.

High-Performance Liquid Chromatography (HPLC): A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method can be developed for this compound. The method would separate the target molecule from starting materials, intermediates, and degradation products. Method development would involve optimizing the stationary phase, mobile phase composition, pH, and detector wavelength.

For a compound with the structure of this compound, a C18 or C8 column would be a suitable stationary phase. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid and the tertiary amine, thereby affecting retention and peak shape. A pH around 3 would suppress the ionization of the carboxylic acid, leading to better retention on a reversed-phase column.

Validation of the HPLC method would be performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography (GC): Direct analysis of this compound by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group, which can cause peak tailing and poor thermal stability. Therefore, derivatization is typically required. The carboxylic acid can be converted to a more volatile ester, such as a methyl or silyl (B83357) ester, prior to analysis. GC-MS could then be used for identity confirmation based on the fragmentation pattern. nih.gov

A hypothetical set of HPLC conditions is presented in the table below.

| Parameter | HPLC Conditions |

| Stationary Phase | C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and 20 mM Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a low wavelength (e.g., 210 nm), as the compound lacks a strong chromophore |

| Injection Volume | 10 µL |

Advanced Mass Spectrometric Techniques for Quantification and Structural Analysis

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or GC-MS), is a powerful tool for the structural elucidation and quantification of this compound.

Structural Analysis: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which helps in confirming the elemental composition. For this compound (C9H17NO2), the expected exact mass would be calculated.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern of the molecule, which provides structural information. The fragmentation of the parent ion can yield characteristic product ions. Expected fragmentation pathways for this compound would include the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the piperidine (B6355638) ring. docbrown.infodocbrown.info The predicted collision cross section (CCS) values can also aid in identification. uni.lu

Quantification: LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantification. This technique offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. A stable isotope-labeled version of the compound would be the ideal internal standard for achieving high accuracy and precision in quantitative studies.

| Technique | Application | Expected Ions (m/z) |

| LC-HRMS | Confirmation of elemental composition | [M+H]⁺ with high mass accuracy |

| LC-MS/MS | Structural confirmation and quantification | Precursor Ion [M+H]⁺: 172.13Potential Product Ions: Loss of H₂O (154.12), Loss of COOH (126.12), fragments corresponding to the substituted piperidine ring. |

Bioanalytical Methodologies for Analysis in Biological Matrices

To understand the pharmacokinetic properties of this compound, robust bioanalytical methods are required for its quantification in biological matrices like blood, plasma, and urine.

The development of such a method typically involves:

Sample Preparation: This is a critical step to remove proteins and other interfering substances from the biological matrix. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a compound like this, a mixed-mode or weak cation exchange SPE cartridge could be effective.

Chromatography: RP-HPLC is the standard separation technique. A rapid gradient elution is often used to ensure a short run time, which is crucial for high-throughput analysis.

Detection: LC-MS/MS is the preferred detection method due to its superior sensitivity and selectivity, which are necessary to measure the low concentrations typically found in biological samples.

Method validation would be conducted in accordance with regulatory guidelines, establishing limits of detection and quantification, accuracy, precision, and stability in the biological matrix.

Impurity Profiling and Characterization in Synthesis Batches

Impurity profiling is the identification and quantification of all potential impurities in a drug substance batch. nih.gov For this compound, impurities could originate from starting materials, by-products of the synthesis, or degradation products.

Potential process-related impurities could include:

Unreacted 3-methylpiperidine (B147322).

Unreacted propanoic acid precursors.

Isomers of the final compound.

Products from side-reactions.

Degradation products could form under stress conditions such as heat, light, oxidation, and extreme pH. nih.gov Forced degradation studies are performed to identify these potential degradants and to establish the stability-indicating nature of the analytical methods.

The HPLC and LC-MS methods described previously are the primary tools for impurity profiling. They are used to separate, identify, and quantify these impurities. The acceptable level for each impurity would be defined based on regulatory guidelines. nih.gov

Quality Control and Assurance Methodologies for Research Grade Material

For research-grade this compound, a set of quality control (QC) tests is necessary to ensure the identity, purity, and consistency of the material. A certificate of analysis (CoA) would be generated for each batch, summarizing the results of these tests.

A typical QC testing protocol would include:

Appearance: Visual inspection of the physical form and color.

Identity: Confirmed by techniques like NMR spectroscopy (¹H and ¹³C), and mass spectrometry.

Purity: Determined by a validated HPLC method. This is often reported as a percentage area of the main peak.

Water Content: Measured by Karl Fischer titration, especially if the compound is hygroscopic.

Residual Solvents: Analyzed by headspace GC if organic solvents are used in the final synthesis steps.

| Test | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

| Purity (by HPLC) | ≥ 98.0% | Validated RP-HPLC method |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Residual Solvents | Meets ICH limits | Headspace Gas Chromatography (HS-GC) |

Patent Landscape and Future Research Directions for 2 3 Methylpiperidin 1 Yl Propanoic Acid

Analysis of Intellectual Property Related to 2-(3-Methylpiperidin-1-yl)propanoic Acid and its Derivatives

An extensive search of publicly available patent databases yields no specific patents wherein this compound is the primary subject or a key inventive step. While numerous patents exist for compounds containing a piperidine (B6355638) moiety or for various propanoic acid derivatives, the specific combination represented by this compound does not appear to be a focus of current or past intellectual property filings. This suggests that, to date, the compound has not been identified as a lead candidate in drug discovery programs or for other commercial applications that would necessitate patent protection.

Challenges and Opportunities in Translational Research for this compound

The primary challenge in the translational research of this compound is the complete lack of foundational preclinical data. Translational research, the process of moving a discovery from the laboratory to clinical application, requires a "proof-of-concept" which is currently absent for this compound. nih.gov

Challenges:

Lack of Basic Research: There is no available information on the synthesis, purification, and characterization of this compound in the scientific literature.

No Biological Activity Data: Without initial screening data, there is no basis for pursuing further preclinical development.

Funding and Commercial Interest: The absence of patents or publications makes it highly unlikely to attract the necessary funding for translational research.

Opportunities:

Novelty: As an unexplored chemical entity, it represents an opportunity for novel discovery if a synthesis route is developed and it is screened for biological activity.

Scaffold for Library Synthesis: The structure could potentially serve as a starting point for the synthesis of a library of related compounds for high-throughput screening.

Interdisciplinary Research Perspectives and Collaborative Opportunities

The development of any new chemical entity into a viable product necessitates interdisciplinary collaboration. For this compound, the first step would require collaboration between synthetic organic chemists to develop a reliable method for its production. Following this, pharmacologists and biochemists would be needed to screen the compound for any biological activity.

Potential areas for interdisciplinary research, should the compound show promise, would include:

Medicinal Chemistry and Pharmacology: To optimize the structure for improved potency and selectivity.

Computational Chemistry and Biology: To model potential interactions with biological targets.

Pharmaceutical Sciences: To investigate formulation and drug delivery.

At present, due to the lack of any foundational research, there are no active collaborative opportunities centered on this specific compound.

Q & A

Q. Analytical Workflow :

HPLC-PDA : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Detect impurities at 210 nm .

LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions specific to each contaminant.

Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.